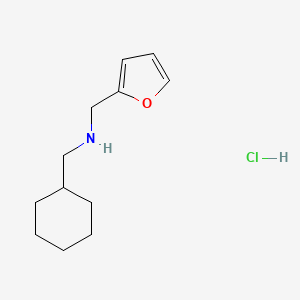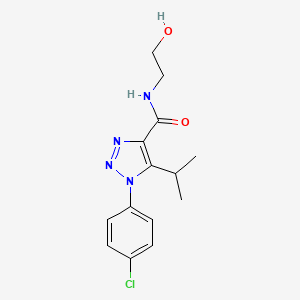amine dihydrochloride](/img/structure/B4446249.png)
[(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride
描述
[(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride (EFMA) is a chemical compound that has been extensively studied for its potential applications in scientific research. EFMA is a highly selective and potent agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues.
作用机制
[(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride selectively binds to and activates TAAR1, which is a G protein-coupled receptor. Activation of TAAR1 leads to the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP). This results in the modulation of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
[(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has been shown to have various biochemical and physiological effects. In animal studies, [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has also been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation.
实验室实验的优点和局限性
[(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has several advantages for lab experiments. It is a highly selective and potent agonist for TAAR1, which makes it a useful tool compound for studying the role of TAAR1 in various physiological and pathological conditions. [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride in lab experiments. [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
未来方向
There are several future directions for research on [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride. One area of interest is the potential therapeutic applications of [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride in neuropsychiatric disorders such as depression, anxiety, and addiction. Further studies are needed to determine the efficacy and safety of [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride in these conditions.
Another area of interest is the development of new TAAR1 agonists based on the structure-activity relationship of [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride. This could lead to the discovery of new compounds with improved pharmacological properties and potential therapeutic applications.
Conclusion:
[(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride is a highly selective and potent agonist for TAAR1 that has been extensively studied for its potential applications in scientific research. [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has been shown to have various biochemical and physiological effects and has potential applications in the treatment of neuropsychiatric disorders and drug discovery. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride.
科学研究应用
[(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its role in the central nervous system. [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has been shown to activate TAAR1, which is involved in the regulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. This makes [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride a potential candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction.
[(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has also been studied for its potential applications in the field of drug discovery. TAAR1 is a relatively new drug target, and [(1-ethyl-2-pyrrolidinyl)methyl](2-furylmethyl)amine dihydrochloride has been used as a tool compound to study the structure-activity relationship of TAAR1 agonists. This has led to the discovery of new compounds with improved pharmacological properties and potential therapeutic applications.
属性
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-(furan-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-2-14-7-3-5-11(14)9-13-10-12-6-4-8-15-12;;/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVFPYMIGQPNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CO2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)
![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)

![2-({3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B4446224.png)



![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)
